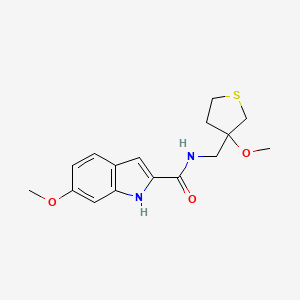

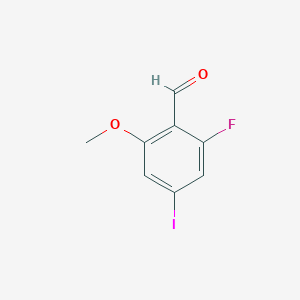

![molecular formula C19H21ClFN3O3S B2613946 3-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide CAS No. 690647-33-7](/img/structure/B2613946.png)

3-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide” is a chemical compound with the molecular formula C19H21ClFN3O3S. It has an average mass of 425.905 Da and a monoisotopic mass of 425.097626 Da .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including reactions at the benzylic position . These can include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that this compound undergoes would depend on the conditions and reagents used.Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitors

One of the primary applications of sulfonamide derivatives, including those similar to the compound , is as inhibitors of carbonic anhydrase (CA) isozymes. These enzymes play crucial roles in physiological processes such as respiration, carbon dioxide transport, and pH homeostasis. Inhibitors of CA isozymes have therapeutic potential in treating conditions like glaucoma, epilepsy, obesity, and cancer due to their involvement in these diseases.

Antitumor Agents : Sulfonamide derivatives have been synthesized as inhibitors of the transmembrane tumor-associated enzymes CA IX and XII. These inhibitors show potential for various pharmacologic applications, especially as antitumor agents (Congiu et al., 2015).

Carbonic Anhydrase IX Inhibitors : Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have shown potent inhibition against CA IX, a validated drug target for anticancer agents. These inhibitors offer a basis for further medicinal/pharmacologic studies aimed at cancer treatment (Lolak et al., 2019).

Cognitive Enhancing Properties

Another significant application of sulfonamide derivatives is in enhancing cognitive functions. Specific compounds have been identified to possess cognitive enhancing properties through mechanisms such as increasing extracellular acetylcholine levels, which could be beneficial in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia.

- 5-HT6 Receptor Antagonism : Certain sulfonamide derivatives act as potent and selective antagonists of the 5-HT6 receptor, demonstrating cognitive enhancing properties in aged rat models. This suggests potential therapeutic utility in disorders characterized by cognitive deficits (Hirst et al., 2006).

Anticonvulsant Action

Sulfonamide derivatives also exhibit anticonvulsant activity, making them candidates for developing new treatments for epilepsy. The inhibition of specific CA isoforms involved in epileptogenesis by these compounds underlies their anticonvulsant effects.

- Anticonvulsant Activity : Novel benzenesulfonamide derivatives have shown effective seizure protection in animal models, indicating their potential as anticonvulsant agents. Some derivatives displayed long durations of action and were nontoxic in subacute toxicity studies (Mishra et al., 2017).

Propriétés

IUPAC Name |

3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O3S/c1-23-8-10-24(11-9-23)19(25)15-4-2-14(3-5-15)13-22-28(26,27)16-6-7-18(21)17(20)12-16/h2-7,12,22H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJGAQPGBAMTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329490 |

Source

|

| Record name | 3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

59.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49821706 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |

CAS RN |

690647-33-7 |

Source

|

| Record name | 3-chloro-4-fluoro-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(phenylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2613871.png)

![3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide](/img/structure/B2613872.png)

![2-[cyano(2-fluoro-5-methylphenyl)amino]-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide](/img/structure/B2613873.png)

![N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2613874.png)

![6-ethyl 3-methyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2613880.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2613881.png)